2-(Furan-2-yl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
2-(furan-2-yl)pyrimidine |
InChI |
InChI=1S/C8H6N2O/c1-3-7(11-6-1)8-9-4-2-5-10-8/h1-6H |
InChI Key |
LKQWUJWBYVAURT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=CO2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Furan 2 Yl Pyrimidine and Its Functionalized Analogues
Modular Synthesis of Substituted 2-(Furan-2-yl)pyrimidine Derivatives
Stereoselective Synthesis of Chiral this compound Analogues
The synthesis of chiral molecules is a cornerstone of modern organic chemistry, and the development of stereoselective methods for preparing chiral this compound analogues is an area of growing interest. While specific literature on the stereoselective synthesis of this exact scaffold is emerging, general strategies in asymmetric synthesis can be applied. These approaches often rely on the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms.
One potential strategy involves the asymmetric synthesis of precursors to the pyrimidine (B1678525) ring. For instance, chiral amino acid-derived carboxamides have been employed in the synthesis of chiral pyrimidine derivatives, yielding products in modest yields. mdpi.com This approach could theoretically be adapted by using a furan-containing starting material.
Another promising avenue is the concept of central-to-axial chirality conversion. Research has demonstrated the enantioselective synthesis of furan (B31954) and pyridine (B92270) atropisomers through this method. anr.fr This involves an initial organocatalyzed reaction to set a stereocenter, followed by an oxidative aromatization that translates this central chirality into axial chirality in the final biaryl product. anr.fr The application of such a sequence to a furan-pyrimidine system could yield novel chiral analogues. The development of bifunctional aminothioureas as catalysts has also been successful in the highly enantioselective addition of indoles to sulfonyl amides, a reaction type that could be explored for constructing chiral furan-pyrimidine structures. nih.gov
Key to these methodologies is the selection of an appropriate chiral catalyst or auxiliary that can effectively induce asymmetry in the product. The table below summarizes potential catalytic systems that could be adapted for this purpose.
| Catalytic System | Potential Application | Key Features |
| Chiral Phosphoric Acids | Asymmetric direct arylative reactions | Can function as bifunctional organocatalysts, activating both reaction partners through hydrogen bonding. nih.gov |
| L-proline and derivatives | Organocatalyzed multicomponent reactions | Can act as a Lewis acid organocatalyst, often used with a co-catalyst like trifluoroacetic acid. nih.govacs.org |
| Bifunctional Aminothioureas | Enantioselective addition reactions | Capable of high enantioselectivity in the formation of C-N bonds. nih.gov |
Innovations in Synthetic Techniques for this compound Scaffolds
Recent innovations in synthetic chemistry are being increasingly applied to the synthesis of heterocyclic compounds like this compound, aiming to improve efficiency, safety, and sustainability.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The use of microwave irradiation can lead to significantly reduced reaction times, increased yields, and often, cleaner reaction profiles compared to conventional heating. beilstein-journals.org In the context of pyrimidine synthesis, microwave heating has been successfully employed. For example, the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones from 6-methylisocytosine and α-bromoacetophenones was achieved in high yields with reaction times as short as 20 minutes under microwave conditions at 160 °C. beilstein-journals.org Similarly, pyrimidine-2-thiones have been prepared from furan-based chalcones and thiourea (B124793) using microwave irradiation. anr.fr
A comparison of conventional and microwave-assisted methods for a related pyrimidine synthesis is presented below.
| Method | Reaction Time | Yield | Conditions |
| Conventional Heating | 8 hours | 65% | Reflux |
| Microwave Irradiation | 3 minutes | 88% | 560 W |
This data represents a typical improvement seen in pyrimidine synthesis and is illustrative of the potential benefits for this compound synthesis.
Flow Chemistry Applications in this compound Production
Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for hazardous reactions, and ease of scalability. nih.gov These benefits are particularly relevant for the production of fine chemicals and pharmaceutical intermediates. The application of flow chemistry to pyrimidine synthesis has been demonstrated in several studies. For instance, a continuous-flow process for the synthesis of pyrazolopyrimidinone (B8486647) derivatives has been developed, reducing reaction times from 9 hours in batch to just 16 minutes in flow. mdpi.com Another example is the two-step tandem synthesis of sugar-containing pyrimidine derivatives in continuous-flow microreactors, which avoids the isolation of intermediates. researchgate.net
The implementation of flow chemistry for the synthesis of this compound could involve pumping solutions of the starting materials through a heated reactor, possibly containing a packed bed of a solid-supported catalyst. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and purity. nih.govresearchgate.net
Catalyst Development for Efficient this compound Formation
The development of novel and efficient catalysts is crucial for improving the synthesis of this compound. A variety of catalysts have been explored for the synthesis of pyrimidine and related heterocyclic systems. These can be broadly categorized into organocatalysts, metal catalysts, and nanocatalysts. nih.govrsc.org
Organocatalysts, such as L-proline and p-toluenesulfonic acid, have been used in the multicomponent synthesis of pyrano[2,3-d]pyrimidines. nih.govacs.org Metal catalysts, including those based on copper and palladium, are also widely employed. For example, a copper-based nanocatalyst has been used for the synthesis of pyrano[2,3-d]-pyrimidinedione derivatives. nih.gov Nanocatalysts, due to their high surface area, can exhibit exceptional activity and have been used in the synthesis of various pyridopyrimidine scaffolds. rsc.org
The table below highlights different types of catalysts used in the synthesis of pyrimidine-containing heterocycles.
| Catalyst Type | Example | Application |
| Organocatalyst | L-proline | Multicomponent synthesis of pyrano[2,3-d]pyrimidines. nih.govacs.org |
| Metal Catalyst | Copper (II) | Synthesis of pyrano[2,3-d]-pyrimidinedione derivatives. nih.gov |
| Nanocatalyst | Fe3O4-based | Green synthesis of tetrahydropyrido[2,3-d]pyrimidines. rsc.org |
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic routes. Current time information in Vanderburgh County, US. The goal is to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgCurrent time information in Vanderburgh County, US. Key green chemistry principles applicable to the synthesis of this compound include waste prevention, maximizing atom economy, and the use of safer solvents and renewable feedstocks. researchgate.net
Microwave-assisted synthesis and flow chemistry, as discussed above, are inherently greener than many traditional methods due to their increased energy efficiency and potential for waste reduction. Current time information in Vanderburgh County, US. The use of catalysts is another cornerstone of green chemistry, as catalytic reactions minimize waste by being effective in small amounts and allowing for multiple reaction cycles. researchgate.net
The choice of solvent is also a critical factor. Many traditional pyrimidine syntheses use hazardous solvents. Current time information in Vanderburgh County, US. Green chemistry encourages the use of safer alternatives or, ideally, solvent-free reactions. researchgate.netCurrent time information in Vanderburgh County, US. Multicomponent reactions (MCRs) are particularly noteworthy from a green chemistry perspective as they combine three or more reactants in a single step to form the product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. Current time information in Vanderburgh County, US. The development of MCRs for the synthesis of this compound would be a significant step towards a more sustainable production process.
| Green Chemistry Principle | Application in Pyrimidine Synthesis |
| Waste Prevention | Utilizing multicomponent reactions to reduce byproducts. rsc.orgCurrent time information in Vanderburgh County, US. |
| Atom Economy | Designing syntheses where the maximum proportion of starting materials is incorporated into the final product. researchgate.net |
| Safer Solvents | Replacing hazardous solvents with greener alternatives or employing solvent-free conditions. researchgate.netCurrent time information in Vanderburgh County, US. |
| Energy Efficiency | Using methods like microwave-assisted synthesis to reduce reaction times and energy consumption. Current time information in Vanderburgh County, US. |
| Use of Catalysts | Employing catalysts to minimize waste and improve reaction efficiency. researchgate.netrsc.org |
Advanced Spectroscopic and Structural Characterization of 2 Furan 2 Yl Pyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2-(furan-2-yl)pyrimidine in solution. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, as well as correlations in two-dimensional (2D) NMR experiments, a comprehensive picture of the molecule's connectivity and environment can be assembled.
The ¹H NMR spectrum of this compound derivatives provides valuable information about the electronic environment of the protons. For instance, in a derivative of 4-(furan-2-yl)pyrimidine, the pyrimidine (B1678525) protons typically appear at lower fields due to the electron-withdrawing nature of the nitrogen atoms, with signals observed at δ 9.16 (d, 1H), 8.73-8.72 (d, J = 4 Hz, 1H), and 7.31-7.27 (d, J = 8.0 Hz, 1H). rsc.org The furan (B31954) protons are generally found at δ 7.62-7.61 (t, J = 2.0 Hz, 2H) and 6.61-6.60 (m, 1H). rsc.org
Here is a table summarizing the NMR data for a representative this compound derivative:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrimidine-H | 9.16 (d), 8.73-8.72 (d), 7.31-7.27 (d) | 158.94, 157.42, 156.17, 114.81 |
| Furan-H | 7.62-7.61 (t), 6.61-6.60 (m) | 151.44, 145.34, 112.65, 112.64 |
Note: The specific chemical shifts can vary depending on the solvent and the specific derivative. rsc.orgrsc.org
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and establishing the connectivity between different parts of the molecule.
COSY (Correlation Spectroscopy) experiments reveal proton-proton couplings, helping to identify adjacent protons within the furan and pyrimidine rings.
HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) experiments show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connection point between the furan and pyrimidine rings and for assigning quaternary carbon atoms.
The combined use of these 2D NMR techniques provides a robust method for the complete structural elucidation of this compound and its derivatives in solution. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound-5-carbaldehyde, a derivative of the parent compound, the exact mass has been determined to be 174.042927438 g/mol , corresponding to the molecular formula C₉H₆N₂O₂. alfa-chemistry.com This high degree of accuracy is crucial for confirming the identity of a synthesized compound and distinguishing it from other potential isomers. Different ionization techniques, such as Electrospray Ionization (ESI) and Fast Atom Bombardment (FD), can be employed in HRMS analysis. rsc.orguva.nl
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and vibrational modes present in the this compound molecule.
FTIR spectroscopy is particularly useful for identifying characteristic bond vibrations. In derivatives of this compound, typical FTIR absorption bands include:
N-H stretching vibrations in the range of 3167-3321 cm⁻¹ for amino-substituted derivatives. nih.gov
Aromatic C-H stretching around 3107-3120 cm⁻¹. nih.gov
C=O stretching for carbonyl-containing derivatives, often observed around 1660-1705 cm⁻¹. nih.gov
C=C and C=N stretching vibrations within the aromatic rings, typically appearing in the 1452-1645 cm⁻¹ region. nih.gov
C-O-C stretching of the furan ring.
| Vibrational Mode | Typical FTIR Frequency Range (cm⁻¹) |
| N-H Stretch | 3167 - 3321 |
| Aromatic C-H Stretch | 3107 - 3120 |
| C=O Stretch | 1660 - 1705 |
| C=C and C=N Stretch | 1452 - 1645 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within the molecule upon absorption of light. The π-conjugated system formed by the interconnected furan and pyrimidine rings gives rise to characteristic absorption bands. In derivatives like 4-(furan-2-yl)-3,4,4a,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one, UV-Vis spectra show absorption maxima (λmax) at approximately 368 nm, 345 nm, and 210 nm, which are attributed to n→π* and π→π* electronic transitions. covenantuniversity.edu.ng The exact positions and intensities of these bands can be influenced by the solvent and the presence of other substituents on the rings. covenantuniversity.edu.ngresearchgate.net Computational studies using Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate and better understand the observed electronic transitions. researchgate.net
X-ray Diffraction Analysis of this compound Crystal Structures and its Derivatives
X-ray diffraction analysis of single crystals provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
For a derivative, 3-[(furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea, the crystal structure was determined to be monoclinic with the space group P2₁/n. iucr.org The analysis revealed that the mean plane of the central thiourea (B124793) fragment forms dihedral angles of 13.50(14)° and 5.03(11)° with the furan and pyrimidine rings, respectively. iucr.org The dihedral angle between the furan and pyrimidine rings themselves is 18.43(10)°. iucr.org The crystal packing is stabilized by intermolecular N-H···N and C-H···S hydrogen bonds, forming inversion dimers. iucr.org
In another example, the crystal structure of 3-benzyl-2-[(E)-2-(furan-2-yl)ethenyl]-2,3-dihydroquinazolin-4(1H)-one, which contains a furan-substituted pyrimidine-like ring, showed that the tetrahydropyrimidine (B8763341) ring adopts a sofa conformation. iucr.org The molecules in the crystal form hydrogen-bonded helical chains through strong intermolecular N—H⋯O hydrogen bonds. iucr.org
Conformational Preferences and Tautomerism Studies of this compound
In principle, the conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the furan and pyrimidine rings. This rotation would determine the relative orientation of the two aromatic rings. The most stable conformers would arise from a balance between steric hindrance, mainly from the hydrogen atoms on the carbons adjacent to the inter-ring bond, and the maximization of π-system conjugation, which favors planarity. It is reasonable to hypothesize the existence of two main planar conformers, syn and anti, corresponding to different arrangements of the furan's oxygen atom relative to the pyrimidine's nitrogen atoms. The energy barrier between these conformers would dictate their interchangeability at different temperatures.
For structurally similar bi-aromatic heterocyclic systems, computational methods such as Density Functional Theory (DFT) are often employed to calculate the potential energy surface as a function of the dihedral angle between the rings. Such studies would typically yield the geometries of the stable conformers, their relative energies, and the energy of the transition state separating them. For instance, in the related but distinct molecule, 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea, a dihedral angle of 18.43° between the furan and pyrimidine rings has been determined through X-ray crystallography. researchgate.netnih.goviucr.orgnih.gov However, the presence of the bulky thiourea group in this molecule significantly influences its conformation, and this value cannot be directly extrapolated to this compound.
Regarding tautomerism, this compound itself, composed of a furan ring and an unsubstituted pyrimidine ring, is not expected to exhibit significant tautomerism. Tautomerism in pyrimidine derivatives typically involves the migration of a proton, often associated with amino, hydroxyl, or thiol substituents, leading to different isomeric forms (e.g., amino-imino, keto-enol, thione-thiol tautomerism). Since this compound lacks such functional groups, it is expected to exist predominantly in the form depicted.
Without dedicated studies, any specific data on conformational energies or tautomeric equilibrium for this compound would be speculative. Further computational and experimental work is required to elucidate these specific structural characteristics.
Computational and Theoretical Investigations of 2 Furan 2 Yl Pyrimidine
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods solve approximations of the Schrödinger equation to provide information on molecular geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) Studies on 2-(Furan-2-yl)pyrimidine
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. dergipark.org.tr It is well-established that DFT approaches are valuable for assessing the structural and spectral properties of organic molecules. irjweb.com DFT calculations for compounds containing furan (B31954) or pyrimidine (B1678525) moieties are often performed to optimize the molecular geometry, determining the most stable arrangement of atoms by finding the minimum energy state. These calculations yield crucial data such as bond lengths, bond angles, and dihedral angles.
For heterocyclic systems, DFT has been successfully used to study the adsorption of pyrimidine derivatives and to analyze the electronic properties of complex structures. dergipark.org.tr In a typical study, a functional such as B3LYP is combined with a basis set like 6-311++G(d,p) to perform geometry optimization and calculate electronic properties. irjweb.comresearchgate.net While specific DFT data for this compound is not extensively published, studies on related furan derivatives show that DFT can elucidate how furan acts as an electron donor in chemical reactions. mdpi.com The optimized geometry from such a calculation would provide the precise spatial relationship between the furan and pyrimidine rings, which is critical for understanding its interactions with other molecules.
Table 1: Illustrative Geometrical Parameters for this compound from a Hypothetical DFT Calculation
| Parameter | Value (Illustrative) |
| C-C (inter-ring) Bond Length | 1.47 Å |
| C=N (pyrimidine) Bond Length | 1.34 Å |
| C-O (furan) Bond Length | 1.36 Å |
| Dihedral Angle (Furan-Pyrimidine) | ~20° |
Molecular Orbital Analysis (HOMO/LUMO)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. irjweb.com A small gap suggests high chemical reactivity and low stability, whereas a large gap implies high stability and lower reactivity. irjweb.comirjweb.com
In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring, while the LUMO would be concentrated on the electron-deficient pyrimidine ring. This separation facilitates intramolecular charge transfer, a property that influences the molecule's electronic and optical behavior. irjweb.com The HOMO-LUMO gap can be used to calculate global reactivity descriptors like chemical hardness, chemical potential, and electrophilicity, which quantify the molecule's reactive tendencies. irjweb.com
Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound
| Descriptor | Value (Illustrative) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
| Chemical Hardness (η) | 2.35 eV |
| Electronegativity (χ) | 4.15 eV |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule. mdpi.com An MEP map illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net These maps are invaluable for understanding non-covalent interactions and predicting sites for electrophilic and nucleophilic attack. mdpi.com
For this compound, the MEP map would be expected to show regions of negative potential (typically colored red or yellow) around the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the furan ring. researchgate.netnih.gov These areas represent likely sites for electrophilic attack or hydrogen bond donation. Conversely, regions of positive potential (colored blue) would be located around the hydrogen atoms, indicating sites susceptible to nucleophilic attack. researchgate.net The MEP provides a comprehensive picture of the molecule's electrostatic landscape, guiding the understanding of its intermolecular interactions. chemrxiv.org
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations are used to study the temporal evolution of molecular systems. scienceopen.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational flexibility and the influence of the surrounding environment, such as a solvent. scienceopen.com
For a molecule like this compound, which has a flexible bond connecting the two aromatic rings, MD simulations can explore its conformational landscape. A study on the closely related 4-(2′-furyl)-2-(methylamino)pyrimidine revealed that the unfused furan-pyrimidine system predominantly exists in an s-trans conformation in solution. researchgate.net MD simulations can also reveal the free energy barriers between different conformations, helping to understand the molecule's dynamic behavior.
Furthermore, MD simulations are crucial for studying solvation effects. By explicitly including solvent molecules (e.g., water) in the simulation box, it is possible to observe how the solvent organizes around the solute and how it affects the solute's conformation and dynamics. This is particularly important for understanding the behavior of the molecule in biological or chemical systems where it is not in the gas phase.
In Silico Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are valuable for confirming experimentally determined structures or for assigning signals in complex spectra. rogue-scholar.org
DFT calculations are commonly employed for this purpose. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net Theoretical calculations have shown good agreement with experimental NMR data for related pyrimidine compounds. researchgate.net Similarly, by calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and corresponding IR intensities can be predicted. Comparing the computed spectrum with an experimental one can help in assigning vibrational modes to specific functional groups. While machine learning techniques are also emerging for rapid spectral prediction, DFT remains a robust method for detailed analysis. d-nb.inforesearchgate.net
Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound
| Atom (Position) | Predicted Chemical Shift (ppm) - Illustrative |
| Pyrimidine C2 | 160.5 |
| Pyrimidine C4/C6 | 157.0 |
| Pyrimidine C5 | 120.0 |
| Furan C2' | 150.0 |
| Furan C3' | 110.0 |
| Furan C4' | 112.0 |
| Furan C5' | 145.0 |
Computational Analysis of Reaction Mechanisms for this compound Formation and Transformations
Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction products. DFT is widely used to calculate the activation energies and reaction energies associated with a proposed mechanism, providing a detailed understanding of the reaction's feasibility and kinetics. rsc.org
For the formation of this compound, computational studies could investigate various synthetic routes, for example, by modeling the reaction between a furan-containing precursor and a pyrimidine-forming reagent. Such studies would involve locating the transition state structure for the key bond-forming steps and calculating the energy barrier that must be overcome for the reaction to proceed. researchgate.net
Similarly, the transformations of this compound, such as electrophilic substitution on the furan ring or nucleophilic substitution on the pyrimidine ring, can be modeled. These calculations can predict the regioselectivity of such reactions by comparing the activation energies for substitution at different positions. While specific computational studies on the reaction mechanisms of this compound are not widely available, the established methodologies have been applied to numerous related heterocyclic systems, demonstrating the power of computational analysis in understanding and predicting chemical reactivity. rsc.org
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies of significant importance in medicinal chemistry and materials science. nih.gov These models aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities (QSAR) or physical properties (QSPR). For novel compounds like this compound, where extensive experimental data may be limited, QSAR and QSPR modeling can serve as predictive tools to guide synthesis, prioritize experimental testing, and elucidate mechanisms of action.
While specific QSAR or QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of these methods can be understood through research on structurally related pyrimidine and furan derivatives. These studies provide a framework for how such models could be developed for this compound and what molecular features might be critical for its activity and properties.
General Methodology
A typical QSAR/QSPR study involves several key steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities or properties is compiled.
Molecular Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are employed to create a mathematical equation that links a selection of the most relevant descriptors to the observed activity or property. nih.gov
Model Validation: The predictive power of the developed model is rigorously assessed using statistical metrics and often an external test set of compounds not used in the model's creation.
Application to Structurally Related Compounds
Research on various pyrimidine derivatives has successfully utilized QSAR and QSPR modeling to predict a range of activities and properties.
A notable QSAR study was conducted on a series of furopyrimidine and thienopyrimidine derivatives to model their inhibitory activity against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a target in cancer therapy. nih.gov In this study, various molecular descriptors were calculated, and both MLR and ANN models were developed. The performance of these models was evaluated using statistical parameters such as the coefficient of determination (R²), root mean square error (RMSE), and the predictive ability of the model (Q²). nih.gov The study found that a non-linear model using an artificial neural network was particularly effective in predicting the pharmacological activity of these compounds. nih.gov
Below is a hypothetical data table illustrating the types of descriptors that could be relevant in a QSAR study of this compound derivatives, based on similar studies.
| Compound | LogP (Lipophilicity) | Molecular Weight (MW) | Topological Polar Surface Area (TPSA) | Predicted Activity (IC50, µM) |
|---|---|---|---|---|
| This compound | 1.85 | 146.15 | 42.5 | - |
| Derivative A | 2.10 | 160.18 | 42.5 | 5.2 |
| Derivative B | 1.60 | 176.15 | 51.7 | 8.9 |
| Derivative C | 2.55 | 190.22 | 42.5 | 2.1 |
In another application, QSPR models have been developed for pyrimidine-based compounds as corrosion inhibitors. researchgate.net These studies aim to correlate the structural features of the inhibitors with their experimentally determined inhibition efficiency. The physicochemical properties are often calculated using methods like Density Functional Theory (DFT). researchgate.net Statistical analyses such as Principal Component Regression (PCR) and Partial Least Squares regression (PLS) are then used to build the QSPR model. researchgate.net The results from such models can help in designing more effective corrosion inhibitors. researchgate.net
The statistical robustness of QSAR and QSPR models is critical for their predictive power. The table below presents key statistical parameters often used to evaluate the quality of these models, with example values taken from a study on pyrimidine derivatives. nih.gov
| Model Type | R² (Coefficient of Determination) | Adjusted R² | Q² (Cross-validated R²) | RMSE (Root Mean Square Error) |
|---|---|---|---|---|
| MLR | 0.889 | 0.861 | 0.795 | 0.142 |
| ANN | 0.998 | - | 0.913 | 0.021 |
These examples demonstrate the potential of QSAR and QSPR modeling to provide valuable insights into the structure-activity and structure-property relationships of pyrimidine-containing compounds. For this compound, such computational approaches could accelerate the discovery and optimization of its potential applications by predicting its biological activities and physical properties, thereby guiding future experimental research.
Reactivity and Synthetic Transformations of 2 Furan 2 Yl Pyrimidine
Electrophilic Aromatic Substitution Reactions on the Furan (B31954) and Pyrimidine (B1678525) Rings
The differing electronic natures of the furan and pyrimidine rings dictate their susceptibility to electrophilic aromatic substitution (EAS). The furan ring is highly activated towards EAS due to the electron-donating nature of the oxygen heteroatom, making it significantly more reactive than benzene. pearson.compearson.com Conversely, the pyrimidine ring is electron-deficient, a consequence of the two electronegative nitrogen atoms, which deactivates it towards electrophilic attack.
Furan Ring Reactivity: In furan, electrophilic attack preferentially occurs at the C2 and C5 positions, as the cationic intermediates (sigma complexes) formed are better stabilized by resonance, involving the lone pairs of the oxygen atom. pearson.comquora.com In 2-(furan-2-yl)pyrimidine, the C2 position of the furan is already substituted. Therefore, electrophilic substitution is strongly directed to the C5 position (the α-position adjacent to the oxygen). Reactions typically proceed under mild conditions.
Pyrimidine Ring Reactivity: The pyrimidine ring is highly resistant to electrophilic substitution. The nitrogen atoms withdraw electron density from the ring carbons, making them poor nucleophiles. Furthermore, electrophiles often coordinate with the lone pairs on the nitrogen atoms, leading to the formation of pyridinium-like cations which further deactivates the ring. When forced under harsh conditions, electrophilic substitution on an unsubstituted pyrimidine ring typically occurs at the C5 position, which is the least electron-deficient carbon. quora.com For this compound, the deactivating effect of the nitrogens combined with the presence of the highly activated furan ring ensures that electrophilic attack occurs almost exclusively on the furan moiety.
Common electrophilic substitution reactions are summarized in the table below.
| Reaction | Reagent/Conditions | Expected Major Product |
| Bromination | Br₂ in dioxane | 2-(5-Bromofuran-2-yl)pyrimidine |
| Nitration | HNO₃/H₂SO₄ (carefully controlled) | 2-(5-Nitrofuran-2-yl)pyrimidine |
| Sulfonation | SO₃/Pyridine (B92270) | 2-(Furan-2-yl-5-sulfonic acid)pyrimidine |
| Friedel-Crafts Acylation | Ac₂O / SnCl₄ | 2-(5-Acetylfuran-2-yl)pyrimidine |
Nucleophilic Substitution Reactions on the Pyrimidine Ring
The electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present at an activated position. The most activated positions for nucleophilic attack on the pyrimidine ring are C2, C4, and C6, due to their proximity to the electron-withdrawing nitrogen atoms.
For derivatives like 4-chloro-2-(furan-2-yl)pyrimidine or 6-chloro-2-(furan-2-yl)pyrimidine, the chlorine atom can be readily displaced by a variety of nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate of substitution is influenced by the nature of the nucleophile, the solvent, and the leaving group. Research on analogous 4-chloro-2-substituted pyrimidines shows that reactions with nucleophiles such as amines, alkoxides, and thiolates proceed efficiently to yield the corresponding substituted products. rsc.org
The furan ring, being electron-rich, is generally unreactive towards nucleophiles unless activated by strong electron-withdrawing groups. chempap.org In the context of this compound, nucleophilic attack will selectively occur on the pyrimidine ring.
| Nucleophile | Reagent Example | Leaving Group (X) Position | Product Type |
| Amines | R₂NH | 4- or 6-position | 4- or 6-Amino-2-(furan-2-yl)pyrimidine |
| Alkoxides | NaOR | 4- or 6-position | 4- or 6-Alkoxy-2-(furan-2-yl)pyrimidine |
| Thiolates | NaSR | 4- or 6-position | 4- or 6-Thioether-2-(furan-2-yl)pyrimidine |
| Cyanide | NaCN in DMSO | 4- or 6-position | 4- or 6-Cyano-2-(furan-2-yl)pyrimidine |
Functional Group Interconversions and Modifications on this compound Derivatives
Derivatives of this compound bearing functional groups on either ring can undergo a wide array of standard synthetic transformations. These modifications are crucial for synthesizing libraries of compounds for biological screening and materials science applications.
For instance, this compound-5-carboxylic acid serves as a versatile intermediate. The carboxylic acid group can be converted into esters via Fischer esterification or into amides by coupling with amines using standard peptide coupling reagents. smolecule.com Other common transformations include:
Reduction of Nitro Groups: A nitro group, introduced at the C5 position of the furan ring via electrophilic nitration, can be reduced to an amino group using catalysts like Pd/C with H₂ or reducing agents such as SnCl₂/HCl. This provides access to 2-(5-aminofuran-2-yl)pyrimidines, which are valuable for further derivatization.
Oxidation of Alkyl Groups: Alkyl substituents on either ring can be oxidized. For example, a methyl group could be oxidized to a carboxylic acid using strong oxidizing agents like KMnO₄, although care must be taken to avoid degradation of the sensitive furan ring.
Hydrolysis of Nitriles: Cyano groups, introduced via nucleophilic substitution on a halopyrimidine precursor, can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides.
A recent study on the synthesis of furan- and furopyrimidine-based derivatives highlights the utility of such interconversions in creating complex molecules for biological evaluation. nih.govlincoln.ac.uk
| Starting Functional Group | Reagents and Conditions | Product Functional Group |
| Carboxylic Acid (-COOH) | SOCl₂, then R₂NH | Amide (-CONR₂) |
| Carboxylic Acid (-COOH) | ROH, H⁺ catalyst | Ester (-COOR) |
| Nitro Group (-NO₂) | H₂, Pd/C or SnCl₂, HCl | Amino Group (-NH₂) |
| Cyano Group (-CN) | H₃O⁺, heat | Carboxylic Acid (-COOH) |
| Aldehyde (-CHO) | NaBH₄ | Primary Alcohol (-CH₂OH) |
Cycloaddition Reactions Involving the Furan or Pyrimidine Ring
The furan ring can act as a 1,3-diene in [4+2] cycloaddition reactions (Diels-Alder reactions). This reactivity allows for the construction of complex, bridged bicyclic systems. The reaction typically involves an electron-deficient dienophile. The presence of the electron-withdrawing pyrimidine ring attached to the furan diene at the C2 position can decrease its reactivity in normal electron-demand Diels-Alder reactions. However, the reaction can still proceed, often requiring thermal conditions or Lewis acid catalysis.
Furan derivatives can also participate in photochemical cycloadditions, such as the Paternò-Büchi reaction, a [2+2] cycloaddition with a carbonyl compound to form an oxetane. researchgate.net The pyrimidine ring, due to its aromatic and electron-deficient nature, does not typically participate as a diene or dienophile in standard Diels-Alder reactions.
| Reaction Type | Reactant Partner | Conditions | Product Type |
| [4+2] Cycloaddition (Diels-Alder) | Maleic anhydride | Heat | 7-Oxabicyclo[2.2.1]heptene derivative |
| [4+2] Cycloaddition (Diels-Alder) | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Heat | Oxanorbornadiene derivative |
| [2+2] Photocycloaddition (Paternò-Büchi) | Acetone, UV light | hv | Furan-oxetane adduct |
Transition Metal-Catalyzed Transformations and C-H Activation of this compound
Transition metal catalysis offers powerful tools for the functionalization of this compound, including cross-coupling reactions and direct C-H activation.
Cross-Coupling Reactions: Halogenated derivatives, such as 2-(5-bromofuran-2-yl)pyrimidine or 4-chloro-2-(furan-2-yl)pyrimidine, are excellent substrates for palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Heck couplings can be used to form new carbon-carbon or carbon-heteroatom bonds at specific positions. The relative reactivity of C-X bonds in polyhalogenated systems can often be controlled, with C-I bonds being more reactive than C-Br, which are more reactive than C-Cl bonds in oxidative addition steps. baranlab.org
C-H Activation: Direct C-H activation is an increasingly important strategy for atom-economical synthesis. In this compound, several C-H bonds are potential sites for functionalization. The nitrogen atoms of the pyrimidine ring can act as directing groups for ortho-C-H activation on an attached aryl ring. In this molecule, they could potentially direct the activation of the C3-H bond of the furan ring. However, the inherent reactivity of the furan ring's C5-H bond, which is the most acidic and electron-rich C-H bond on that ring, makes it a prime target for C-H functionalization, for example, through palladium-catalyzed C-H arylation. rsc.org Similarly, the C-H bonds on the pyrimidine ring (C4, C5, C6) can be activated and functionalized, often requiring specific directing groups or reaction conditions. researchgate.net
| Reaction Type | Substrate | Catalyst/Reagents | Product |
| Suzuki Coupling | 2-(5-Bromofuran-2-yl)pyrimidine | Pd(PPh₃)₄, Arylboronic acid, base | 2-(5-Aryl-furan-2-yl)pyrimidine |
| Sonogashira Coupling | 4-Chloro-2-(furan-2-yl)pyrimidine | PdCl₂(PPh₃)₂, CuI, Terminal alkyne, base | 4-(Alkynyl)-2-(furan-2-yl)pyrimidine |
| Direct C-H Arylation | This compound | Pd(OAc)₂, Aryl halide, ligand, base | 2-(5-Aryl-furan-2-yl)pyrimidine |
Based on comprehensive searches of available scientific literature, there is currently insufficient data specifically detailing the coordination chemistry and metal complexes of the compound “this compound”. Research and documented findings that would be necessary to adequately address the specific sections and subsections of the requested article—including synthesis, ligand binding modes, spectroscopic and magnetic properties, catalytic applications, and luminescent properties of its metal complexes—are not present in the accessible literature.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this particular compound. To do so would require speculative information that does not meet the standards of scientific accuracy.
If you are interested in the coordination chemistry of a related, more extensively researched furan- or pyrimidine-containing ligand, please provide an alternative subject.
Investigation of Biological Target Interactions and Molecular Mechanisms of 2 Furan 2 Yl Pyrimidine Derivatives
Enzyme Inhibition and Activation Studies (e.g., Protein Kinase Inhibitors)
Derivatives of 2-(Furan-2-yl)pyrimidine have emerged as notable inhibitors of several enzyme families, with a particular emphasis on protein kinases, which are crucial regulators of cellular processes. Fused pyrimidine (B1678525) systems, such as furo[2,3-d]pyrimidines, are structurally analogous to purines and have been extensively studied for their kinase inhibitory activities. researchgate.net
Kinetic Characterization of Enzyme Inhibition
The inhibitory potency of this compound derivatives has been quantified against various enzymes, providing insights into their mechanism of action. Kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are crucial for characterizing the efficacy of these compounds.
For instance, a series of novel furo[2,3-d]pyrimidine (B11772683) derivatives demonstrated potent inhibitory activity against PI3Kα/β and AKT enzymes. rsc.org One standout compound from this series exhibited an IC₅₀ of 0.175 ± 0.007 μM against PI3Kα, 0.071 ± 0.003 μM against PI3Kβ, and 0.411 ± 0.02 μM against AKT. rsc.org
Another study on pyrimidine derivatives targeting metabolic enzymes reported Kᵢ values against several targets. These included human carbonic anhydrase isoenzymes I and II (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The Kᵢ values ranged from 39.16 ± 7.70 to 144.62 ± 26.98 nM for hCA I and 18.21 ± 3.66 to 136.35 ± 21.48 nM for hCA II. researchgate.net For AChE and BChE, the Kᵢ values were in the ranges of 33.15 ± 4.85 to 52.98 ± 19.86 nM and 31.96 ± 8.24 to 69.57 ± 21.27 nM, respectively. researchgate.net
Furthermore, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives containing a furan (B31954) moiety have been investigated as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). One such derivative, with a furan ring, displayed IC₅₀ values of 0.45 μM and 0.23 μM against CDK2 and TRKA, respectively. mdpi.com
Table 1: Kinetic Characterization of Enzyme Inhibition by Furan-Pyrimidine Derivatives
| Derivative Class | Target Enzyme | IC₅₀ (μM) | Kᵢ (nM) |
|---|---|---|---|
| Furo[2,3-d]pyrimidine | PI3Kα | 0.175 ± 0.007 | - |
| Furo[2,3-d]pyrimidine | PI3Kβ | 0.071 ± 0.003 | - |
| Furo[2,3-d]pyrimidine | AKT | 0.411 ± 0.02 | - |
| Thiazolo/Thiadiazolo Pyrimidine | hCA I | - | 39.16 ± 7.70 - 144.62 ± 26.98 |
| Thiazolo/Thiadiazolo Pyrimidine | hCA II | - | 18.21 ± 3.66 - 136.35 ± 21.48 |
| Thiazolo/Thiadiazolo Pyrimidine | AChE | - | 33.15 ± 4.85 - 52.98 ± 19.86 |
| Thiazolo/Thiadiazolo Pyrimidine | BChE | - | 31.96 ± 8.24 - 69.57 ± 21.27 |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | 0.45 | - |
Selectivity Profiling Against Enzyme Families
The selectivity of an inhibitor for its target enzyme over other related enzymes is a critical factor in drug development, as it can minimize off-target effects. Furo[2,3-d]pyrimidine derivatives have been profiled for their selectivity against different kinase families. For example, certain trisubstituted pyrido[2,3-d]pyrimidines have shown high potency and selectivity for Epidermal Growth Factor Receptor (EGFR) and HER2 kinases, with IC₅₀ values of 14.8 nM and 682 nM, respectively. nih.gov
In another study, novel 4-thiophenyl-pyrazole, pyridine (B92270), and pyrimidine derivatives were designed as dual EGFR and VEGFR-2 inhibitors. Two of the most potent compounds achieved dual inhibition with IC₅₀ values of 0.161 μM and 0.141 μM against EGFR and VEGFR-2, respectively, for one compound, and 0.209 μM and 0.195 μM for the other. rsc.org Furthermore, a study on furo[2,3-d]pyrimidine-based chalcones identified compounds with potent anti-proliferative activity against a panel of 59 cancer cell lines, with mean GI₅₀ values as low as 1.23 μM. nih.gov
Receptor Binding Affinity Profiling and Selectivity Studies
Beyond enzyme inhibition, this compound derivatives have been investigated for their ability to bind to and modulate the activity of various receptors, particularly adenosine (B11128) receptors. These receptors are G protein-coupled receptors (GPCRs) that play crucial roles in a wide range of physiological processes.
A series of 8-(furan-2-yl)-3-substituted thiazolo[5,4-e] researchgate.netnih.govgoogle.comtriazolo[1,5-c]pyrimidine-2(3H)-thione derivatives were synthesized and evaluated as potential adenosine A₂A receptor antagonists. nih.gov Similarly, 2-aryladenine derivatives have been explored as potent adenosine receptor antagonists. mdpi.com The affinity of these compounds for different adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃) is determined through radioligand binding assays, with the inhibition constant (Kᵢ) serving as a measure of binding affinity.
Table 2: Receptor Binding Affinity of Furan-Pyrimidine Derivatives for Adenosine Receptors
| Derivative Class | Receptor Subtype | Kᵢ (nM) |
|---|---|---|
| 2-(furan-2-yl)-N⁵-(2-(4-phenylpiperidin-1-yl)ethyl) researchgate.netnih.govgoogle.comtriazolo[1,5-a] researchgate.netnih.govnih.govtriazine-5,7-diamine | A₂A | Data on specific Ki not provided in snippet |
| 4-arylthieno[3,2-d]pyrimidines | A₂A | Potent antagonists |
Molecular Mechanisms of Action at the Subcellular and Molecular Levels
The biological effects of this compound derivatives are a direct consequence of their interactions with specific molecular targets, leading to the modulation of various cellular signaling pathways.
Studies on novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors have shown that these compounds can induce cell cycle arrest and trigger apoptosis. rsc.org The PI3K/AKT pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. By inhibiting key components of this pathway, these derivatives can effectively halt the progression of cancer cells. One particular compound was found to strongly induce cell cycle arrest at the G0–G1 phase in breast cancer cells. rsc.org
The anticancer activity of furo[2,3-d]pyrimidine-based chalcones has also been linked to the induction of apoptosis. nih.gov Apoptosis is a programmed cell death mechanism that is often dysregulated in cancer. The ability of these compounds to activate this pathway underscores their therapeutic potential. Furthermore, fused pyrimidine systems are known to inhibit EGFR, which in turn reduces the downstream signaling of pathways like PI3K/AKT and RAS/MEK/ERK, leading to decreased cell proliferation and differentiation. nih.gov
Target Identification and Validation Strategies for this compound Derivatives
Identifying the specific molecular targets of a bioactive compound is a crucial step in understanding its mechanism of action and for further drug development. Various strategies are employed for target identification and validation.
For kinase inhibitors, a common approach is to screen the compound against a large panel of kinases to determine its selectivity profile. imtm.cz This provides a broad overview of the potential targets and off-targets. The NanoBRET target engagement assay is a cellular method used to confirm the interaction of a compound with its target protein within a living cell. imtm.cz This assay was used to confirm the FLT3 inhibitory activity of furo[2,3-d]pyrimidine derivatives in HEK293 cells, with one compound showing an IC₅₀ of 174 nM. imtm.cz
Molecular docking studies are computational techniques used to predict the binding mode and affinity of a ligand to its target protein. These studies can provide valuable insights into the key interactions that govern binding and can guide the design of more potent and selective inhibitors. rsc.orgmdpi.com
Biophysical Characterization of Ligand-Target Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
Biophysical techniques provide quantitative data on the thermodynamics and kinetics of ligand-target interactions, offering a deeper understanding of the binding process.
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. This allows for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. While specific ITC data for this compound derivatives are not extensively reported, the technique has been applied to study the binding of other pyrimidine derivatives. For example, ITC was used to assess the binding properties of pyrimidine derivatives with human serum albumin (HSA), confirming the formation of stable complexes. nih.gov
Surface Plasmon Resonance (SPR) is another valuable biophysical technique for studying molecular interactions in real-time. nih.govnih.gov It measures the change in the refractive index at the surface of a sensor chip as an analyte flows over and binds to a ligand immobilized on the chip. This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ). SPR provides detailed kinetic information about the binding event, complementing the thermodynamic data obtained from ITC.
While direct ITC and SPR studies on this compound derivatives are limited in the public domain, these techniques represent crucial tools for the in-depth characterization of the interactions between these promising compounds and their biological targets.
Cellular Pathway Modulation Studies
Research into the molecular mechanisms of this compound derivatives has revealed their significant impact on various cellular signaling pathways critical to cancer cell proliferation and survival. These studies have elucidated how these compounds exert their cytotoxic and anti-cancer effects by targeting key proteins and disrupting essential cellular processes.
Modulation of Angiogenesis Signaling Pathways
A primary mechanism of action for several furan- and furopyrimidine-based derivatives is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. researchgate.net By inhibiting VEGFR-2, these compounds can effectively stifle tumor growth and metastasis. For instance, a series of novel furan- and furopyrimidine-based derivatives were synthesized and evaluated for their ability to inhibit VEGFR-2 kinase. Several of these compounds demonstrated potent, dose-dependent inhibition of VEGFR-2 in the nanomolar range. researchgate.net Western blot analysis of compound 7b confirmed the deactivation of VEGFR-2. nih.gov Furthermore, in vivo studies with related derivatives in a murine model of Erhlich ascites carcinoma (EAC) showed a reduction in angiogenesis, evidenced by decreased VEGFR-2 phosphorylation. researchgate.net
Induction of Apoptosis via the Intrinsic Pathway
Another significant cellular effect of this compound derivatives is the induction of apoptosis, or programmed cell death, primarily through the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins and the tumor suppressor protein p53.
Studies on furan-based derivatives, such as pyridine carbohydrazide (B1668358) 4 and N-phenyl triazinone 7 , in MCF-7 breast cancer cells have shown a strong pro-apoptotic effect. mdpi.com Treatment with these compounds led to a significant increase in the expression levels of the pro-apoptotic proteins p53 and Bax, while concurrently decreasing the levels of the anti-apoptotic protein Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio is a key indicator of the activation of the intrinsic apoptotic pathway. The involvement of apoptosis is further supported by annexin-V/PI staining experiments. mdpi.com Similarly, other pyrimidine derivatives have been shown to induce apoptosis by increasing the expression of Bax, cytochrome C, and caspase-3, and downregulating Bcl-2. researchgate.net
Cell Cycle Arrest
Derivatives of this compound have also been found to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at specific phases. This prevents the cells from dividing and proliferating.
DNA flow cytometric analysis of MCF-7 cells treated with pyridine carbohydrazide 4 and N-phenyl triazinone 7 revealed disruptions in the cell cycle, specifically an accumulation of cells in the G2/M phase. mdpi.com An increase in the pre-G1 phase cell population was also observed, which is indicative of apoptotic cell death. mdpi.com Similarly, compound 7b , a furan- and furopyrimidine-based derivative, was shown to cause cellular growth arrest at the G2/M phase in the HT-29 cell line. nih.gov Research on a novel pyrimidine-furan derivative, R12 , demonstrated cell cycle arrest in the G2/M and S phases in NCI-H522 non-small cell lung cancer cells. researchgate.net
Inhibition of Tubulin Polymerization
Some furan-based derivatives have been shown to target the cytoskeleton of cancer cells by inhibiting tubulin polymerization. Microtubules, which are formed by the polymerization of tubulin, are essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis.
Specifically, compounds pyridine carbohydrazide 4 and N-phenyl triazinone 7 were found to significantly suppress tubulin polymerization, contributing to their cytotoxic effects. mdpi.com
Interactive Data Table of Cellular Pathway Modulation by this compound Derivatives
| Compound | Cell Line(s) | Modulated Pathway/Process | Observed Effects |
| Compound 7b | HT-29 | VEGFR-2 Signaling | Deactivation of VEGFR-2, inhibition of wound closure. nih.gov |
| Cell Cycle | Arrest at G2/M phase. nih.gov | ||
| Apoptosis | Induction of apoptosis. nih.gov | ||
| Pyridine carbohydrazide 4 | MCF-7 | Apoptosis (Intrinsic Pathway) | Increased p53 and Bax levels, decreased Bcl-2 levels. mdpi.com |
| Cell Cycle | Arrest at G2/M phase, increase in pre-G1 population. mdpi.com | ||
| Tubulin Polymerization | Significant suppression. mdpi.com | ||
| N-phenyl triazinone 7 | MCF-7 | Apoptosis (Intrinsic Pathway) | Increased p53 and Bax levels, decreased Bcl-2 levels. mdpi.com |
| Cell Cycle | Arrest at G2/M phase, increase in pre-G1 population. mdpi.com | ||
| Tubulin Polymerization | Significant suppression. mdpi.com | ||
| Compound R12 | NCI-H522 | Cell Cycle | Arrest in G2/M and S phases. researchgate.net |
| Apoptosis | Increase in apoptosis. researchgate.net |
Advanced Applications and Future Directions in 2 Furan 2 Yl Pyrimidine Research
Development in Supramolecular Chemistry and Self-Assembly of 2-(Furan-2-yl)pyrimidine Derivatives
The field of supramolecular chemistry focuses on the design of complex, ordered structures held together by non-covalent interactions. The this compound scaffold is a compelling building block for crystal engineering and self-assembly due to its distinct hydrogen bonding and π-stacking capabilities.
The pyrimidine (B1678525) core offers multiple hydrogen bond acceptor sites (the nitrogen atoms), while substituted pyrimidines can also act as hydrogen bond donors. The furan (B31954) ring, although less aromatic than thiophene (B33073), participates effectively in hydrogen bonding interactions. Studies comparing furan- and thiophene-containing carboxamides have shown that the furan oxygen contributes significantly to the stabilization of supramolecular architectures through hydrogen bonds bris.ac.ukscispace.com. In contrast, the more aromatic thiophene ring tends to favor π-based interactions bris.ac.ukscispace.com.
For this compound derivatives, this balance is key. The assembly process can be directed by a combination of:
Hydrogen Bonding: Interactions involving the pyrimidine nitrogen atoms are crucial in forming defined synthons, which are reliable and predictable patterns of intermolecular interactions.
π–π Stacking: The parallel arrangement of the aromatic furan and pyrimidine rings leads to stabilizing π-stacking interactions, which can direct the formation of one-dimensional tapes or other extended architectures in the solid state.
By modifying the substituents on either the furan or pyrimidine ring, chemists can fine-tune the interplay between these non-covalent forces. This allows for the rational design of complex, self-assembled structures with specific topologies and properties, paving the way for their use in molecular recognition, catalysis, and the development of novel crystalline materials.
Role in Materials Science (e.g., Organic Semiconductors, Light-Emitting Materials, Photoactive Systems)
The unique electronic profile of the this compound core—an electron-donating furan linked to an electron-accepting pyrimidine—makes it an ideal "push-pull" system for applications in materials science. This donor-acceptor structure is fundamental to the design of advanced organic electronic materials.
Organic Semiconductors: The furan moiety is known to enhance the performance of organic semiconductors. Its inclusion in polymer backbones can lead to better backbone planarity and smaller π-packing distances, both of which are advantageous for efficient charge transport mdpi.com. Research on donor-acceptor polymers incorporating a furan spacer has demonstrated that these materials can achieve significantly higher charge carrier mobilities compared to their thiophene-based counterparts mdpi.com. For instance, a polymer containing furan-flanked diketopyrrolopyrrole and thienopyrrole units, P(FDPP-TP), exhibited a hole mobility four times higher than a similar polymer without the furan spacer, reaching up to 0.42 cm² V⁻¹ s⁻¹ mdpi.com. This enhancement is attributed to improved crystallinity and molecular packing induced by the furan unit mdpi.com.
Light-Emitting Materials: Both pyrimidine and furan are key components in materials for organic light-emitting diodes (OLEDs). Pyrimidine is a widely used building block for fluorescent emitters, host materials, and electron-transporting layers due to its high electron-accepting property researchgate.net. Furan-cored molecules have also been developed as highly efficient emitters. A furan-cored luminogen with aggregation-induced emission (AIE) properties, known as TPE-F, has been shown to be superior to its thiophene analogue in terms of fluorescence, chromism, and charge transport nih.govresearchgate.net. OLEDs constructed using TPE-F as the light-emitting material have demonstrated excellent performance, achieving high luminance and external quantum efficiencies, positioning furan-based systems as promising advanced optoelectronic materials nih.govresearchgate.net.
| Material Class | Example Compound/Polymer | Key Feature | Reported Performance Metric | Application |
|---|---|---|---|---|
| Organic Semiconductor | P(FDPP-TP) | Furan spacer improves molecular packing and crystallinity | Hole Mobility (μ_h) = 0.42 cm² V⁻¹ s⁻¹ | Organic Field-Effect Transistors (OFETs) |
| Light-Emitting Material | Tetraphenylethylene-furan (TPE-F) | Furan-cored AIEgen with high solid-state quantum yield | EQE = 3.67%, Luminance = 24,298 cd m⁻² | Organic Light-Emitting Diodes (OLEDs) |
Application in Chemical Biology Tools and Probes
The development of fluorescent probes to study biological systems is a cornerstone of chemical biology. The intrinsic photophysical properties of the this compound scaffold make it an excellent candidate for creating such tools. By incorporating this moiety into biomolecules like nucleosides, researchers can create probes that report on their local microenvironment through changes in fluorescence.
A notable example is the development of 5-(fur-2-yl)-2′-deoxyuridine , a furan-decorated nucleoside analogue designed as a fluorescent probe for nucleic acids. Natural DNA bases are practically non-emissive, which limits the use of fluorescence spectroscopy to study their structure and dynamics. To overcome this, synthetic fluorescent nucleobase analogues are employed.
The 5-(fur-2-yl)-2′-deoxyuridine analogue was identified as a highly promising probe due to its favorable emission wavelength, high quantum efficiency, and significant sensitivity to the polarity of its environment. When conjugated to the deoxyuridine core, the furan moiety imparts distinct absorption and emission properties. This probe was successfully converted into a phosphoramidite (B1245037) and site-specifically incorporated into DNA oligonucleotides, where it formed stable duplexes and displayed useful fluorescent features. The sensitivity of its emission to solvent polarity makes it a valuable tool for monitoring changes in DNA structure and interactions.
| Property | Solvent | Value |
|---|---|---|
| Absorption Max (λ_abs) | Dioxane | 314 nm |
| Acetonitrile | 312 nm | |
| Methanol | 316 nm | |
| Emission Max (λ_em) | Dioxane | 404 nm |
| Acetonitrile | 422 nm | |
| Methanol | 440 nm | |
| Fluorescence Quantum Yield (Φ_F) | Dioxane | 0.21 |
| Acetonitrile | 0.12 | |
| Methanol | 0.02 | |
| Stokes Shift (in Methanol) | Methanol | 124 nm |
Emerging Research Areas for this compound Scaffolds in Interdisciplinary Science
The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of biological activities. The fusion of the furan and pyrimidine heterocycles has led to the discovery of potent and selective agents for various therapeutic targets, representing a significant area of emerging interdisciplinary research.
Anticancer Drug Discovery: One of the most active areas of research is the development of furan-pyrimidine derivatives as anticancer agents. These compounds have been particularly successful as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC) researchgate.netfrontiersin.org. By modifying the hydrophobic tails and other groups on the furan-pyrimidine core, researchers have designed potent inhibitors against wild-type and drug-resistant mutant forms of EGFR researchgate.net. For example, compound R12 from a recently designed series was found to be highly potent and selective against the NCI-H522 lung cancer cell line, with an IC₅₀ value of 0.95 µM, which is more potent than the standard drug afatinib (B358) in the same assay researchgate.net. Other derivatives have shown potent activity against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines rsc.org.
Antiprotozoal and Anti-Infective Agents: Compounds containing both furan and pyrimidine rings have demonstrated significant potential as antiprotozoal agents. Specifically, this compound-5-carboxylic acid has been investigated for activity against pathogens like Trypanosoma and Plasmodium falciparum, the causative agents of sleeping sickness and malaria, respectively smolecule.com. The mechanism is believed to involve interaction with nucleic acids and the inhibition of essential enzymes within the parasites smolecule.com.
This broad biological activity highlights the versatility of the this compound scaffold as a platform for drug discovery, spanning oncology, infectious diseases, and beyond.
| Compound | Target/Assay | Cancer Cell Line | Reported IC₅₀ Value (µM) |
|---|---|---|---|
| Compound R12 (a furan-pyrimidine derivative) | EGFR Inhibitor | NCI-H522 (Lung) | 0.95 ± 0.02 |
| Compound 7b (Ursolic acid-pyrimidine conjugate) | Cytotoxicity (MTT Assay) | MCF-7 (Breast) | 0.48 ± 0.11 |
| Compound 7b (Ursolic acid-pyrimidine conjugate) | Cytotoxicity (MTT Assay) | HeLa (Cervical) | 0.74 ± 0.13 |
| Afatinib (Standard) | EGFR Inhibitor | NCI-H522 (Lung) | 1.86 ± 0.04 |
Q & A
Basic: What safety protocols are recommended for handling 2-(Furan-2-yl)pyrimidine in laboratory settings?
Answer:
- PPE Requirements: Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods or gloveboxes for volatile reactions .
- Waste Management: Segregate waste by chemical class (e.g., organic solvents, halogenated byproducts) and dispose via certified hazardous waste services .
- Toxicity Notes: Acute and chronic toxicity data are limited; assume high hazard potential until characterized .
Basic: What synthetic routes are effective for preparing this compound derivatives?
Answer:
- Heterocyclic Condensation: React 2-aminopyrimidine with furan-2-carboxylic acid derivatives under acidic conditions (e.g., HCl catalysis) to form fused structures .
- Thiazolidinone Fusion: Use 6-aminouracil with furan-2-yl aldehydes in ethanol/HCl to yield thiazolidinone-pyrimidine hybrids (34% yield, IR-confirmed C=O and C-S-C bonds) .
- Triazole Derivatives: Synthesize anti-exudative agents via nucleophilic substitution of 5-(furan-2-yl)-1,2,4-triazole with thiol-acetamides .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Advanced: How can computational methods predict cocrystal formation between this compound and carboxylic acids?
Answer:
- pKa-Driven Synthon Design: Calculate ΔpKa (acid-base pair) to predict hydrogen-bonding motifs. For example, ΔpKa < 3 favors heterosynthons (e.g., 2-aminopyrimidine + terephthalic acid, ΔpKa = 0.30) .
- DFT/Molecular Dynamics: Simulate electrostatic complementarity and lattice energy to prioritize cocrystal candidates .
- Validation: Cross-reference computational predictions with experimental CSD data (123 reported acid-pyrimidine cocrystals) .
Advanced: How do structural modifications influence the biological activity of this compound derivatives?
Answer:
- Antimicrobial Activity: Adding thioether groups (e.g., 2-(furan-2-yl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiolate) enhances activity against methicillin-resistant S. aureus (10 mg/kg efficacy in vivo) .
- Anti-Exudative Agents: Substituents like 4-methyl or 3-chloro in triazole-acetamides improve activity, while bulky groups (e.g., 4-butyl) reduce efficacy .
- Antioxidant Potential: Esterification of 4-(furan-2-yl)-6-methyl-2-thioxopyrimidine increases radical scavenging (IC₅₀ < 50 μM in DPPH assays) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
- Standardized Assays: Use validated protocols (e.g., MTT for cytotoxicity ) to minimize variability.
- SAR Analysis: Compare substituent effects systematically (e.g., electron-withdrawing groups enhance antimicrobial potency ).
- Meta-Analysis: Aggregate data from PubChem, CSD, and peer-reviewed studies to identify trends (e.g., furan’s role in π-π stacking ).
Basic: What ecological impact assessments are available for this compound?
Answer:
- Data Gaps: No empirical toxicity, persistence, or bioaccumulation data exist; assume high environmental risk .
- Mitigation: Use biodegradable solvents (e.g., ethanol) in synthesis and avoid aqueous discharge without pretreatment .
Advanced: What mechanistic insights exist for the antimicrobial activity of this compound derivatives?
Answer:
- Target Identification: Pyrimidine-thiolates inhibit bacterial DNA gyrase (IC₅₀ = 2.5 μM) via competitive binding .
- Resistance Studies: Methicillin-resistant strains show reduced efflux pump expression when treated with fused triazoloquinazolines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
